

# An In-Depth Technical Guide to the Spectral Data of Phenyl Hexanoate

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## Compound of Interest

Compound Name: *Phenyl hexanoate*

Cat. No.: *B184455*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of **phenyl hexanoate**, a significant organic compound often utilized in synthetic chemistry and as a model substrate in various biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for professionals in research and development.

## Spectroscopic Data Summary

The spectral data for **phenyl hexanoate** ( $C_{12}H_{16}O_2$ ) is summarized below, providing a quick reference for its key identifying features.

## $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1H$  NMR spectrum of **phenyl hexanoate** provides detailed information about the proton environments within the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6' (ortho-aromatic)	~7.38	d	~7.5	2H
H-3', H-5' (meta-aromatic)	~7.25	t	~7.5	2H
H-4' (para-aromatic)	~7.10	t	~7.5	1H
H-2 ( $\alpha$ -CH <sub>2</sub> )	~2.55	t	~7.5	2H
H-3 ( $\beta$ -CH <sub>2</sub> )	~1.75	quintet	~7.5	2H
H-4, H-5 ( $\gamma$ , $\delta$ -CH <sub>2</sub> )	~1.35-1.45	m	-	4H
H-6 ( $\omega$ -CH <sub>3</sub> )	~0.92	t	~7.3	3H

Note: Predicted values based on typical ester chemical shifts and spectral databases. Actual experimental values may vary slightly.

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>13</sup>C NMR spectrum reveals the chemical environment of each carbon atom in **phenyl hexanoate**.

Carbon Assignment	Chemical Shift (ppm)
C=O (Carbonyl)	169.5–170.5[1]
C-1' (Aromatic, attached to O)	~151
C-2', C-6' (ortho-aromatic)	~129.3
C-3', C-5' (meta-aromatic)	~125.8
C-4' (para-aromatic)	~121.6
C-2 ( $\alpha$ -CH <sub>2</sub> )	~34.0
C-3 ( $\beta$ -CH <sub>2</sub> )	~24.5
C-4 ( $\gamma$ -CH <sub>2</sub> )	~31.2
C-5 ( $\delta$ -CH <sub>2</sub> )	~22.3
C-6 ( $\omega$ -CH <sub>3</sub> )	~13.9

Note: Specific assignments are based on typical chemical shift values for esters and substituted benzene rings.[1]

## Infrared (IR) Spectroscopy

The IR spectrum of **phenyl hexanoate** displays characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	1740–1760[1]	Strong
C-O Stretch (Ester)	1145–1200[1]	Strong
C-O Stretch (Ester)	1083–1088[1]	Strong
C-H Stretch (Aromatic)	~3070	Medium
C-H Stretch (Aliphatic)	2850-2960	Medium-Strong
C=C Stretch (Aromatic)	~1490, 1595	Medium

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **phenyl hexanoate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Fragment Ion
192	~15	[M] <sup>+</sup> (Molecular Ion)
99	~80	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>4</sub> CO] <sup>+</sup> (Hexanoyl cation)
94	~100	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol radical cation)
71	~40	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>
65	~20	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
43	~60	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>2</sub> ] <sup>+</sup>

Note: Relative intensities are approximate and can vary between instruments.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve 5-25 mg of **phenyl hexanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

### 2. <sup>1</sup>H NMR Acquisition:

- The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
- A standard single-pulse experiment is used.
- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

### 3. $^{13}\text{C}$ NMR Acquisition:

- The spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a higher sample concentration may be necessary.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation:

- For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Alternatively, the sample can be dissolved in a suitable solvent (e.g.,  $\text{CCl}_4$ ) and placed in a solution cell.

### 2. Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the salt plates or the solvent is first recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.
- The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- For a volatile compound like **phenyl hexanoate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
- Alternatively, direct injection into the ion source can be used.

### 2. Ionization:

- Electron Ionization (EI) is a standard method for generating ions. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

### 3. Mass Analysis:

- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

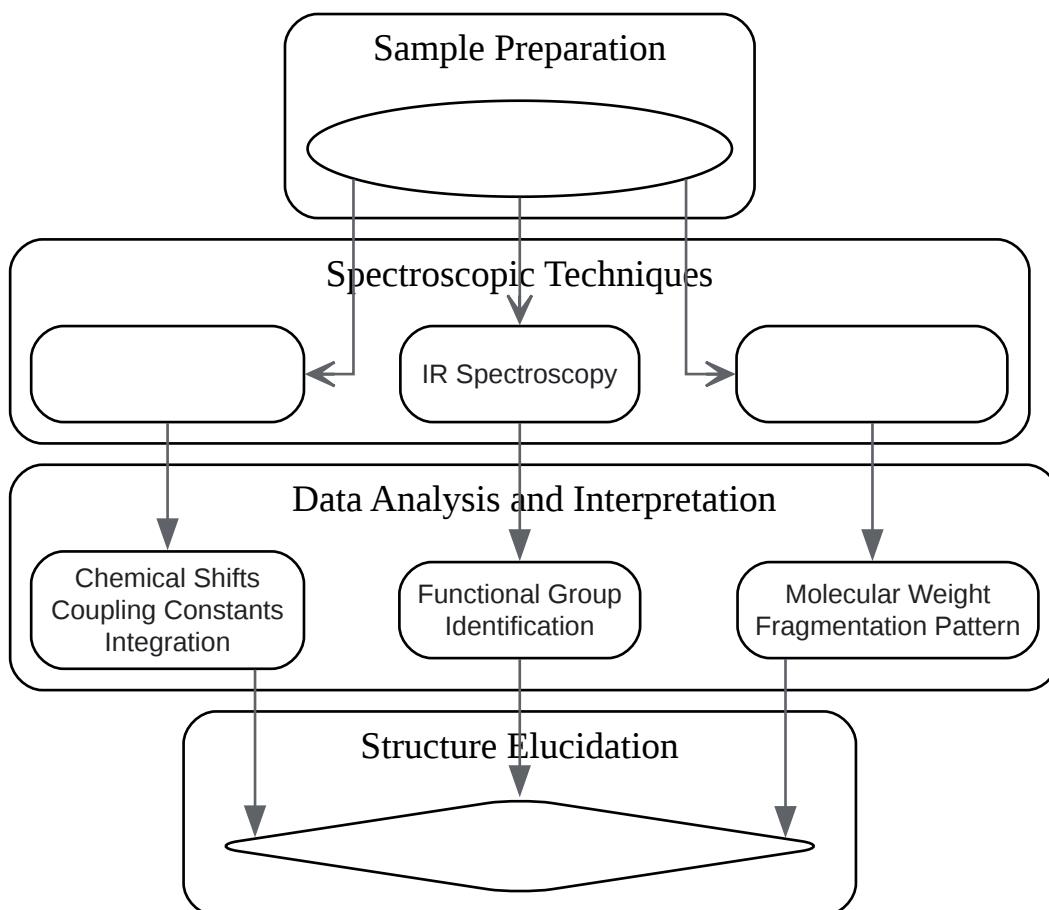
### 4. Detection:

- The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

## Visualizations

### Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

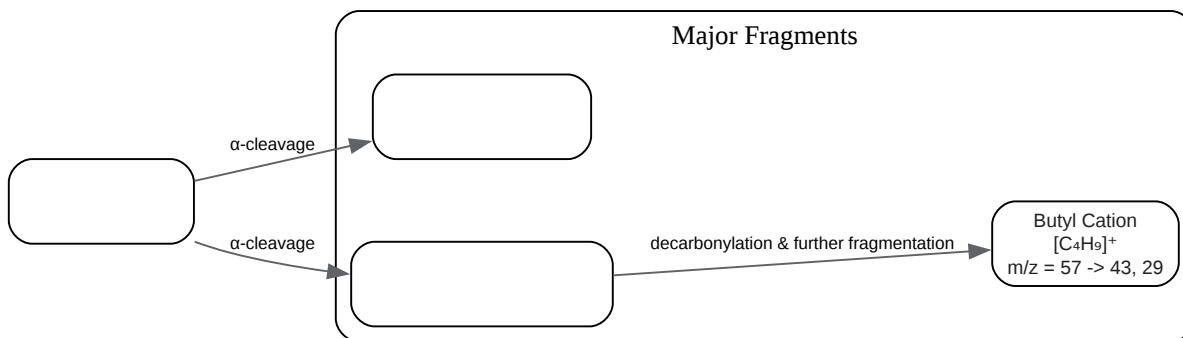


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Caption: Logical workflow for spectral analysis.

## Mass Spectrometry Fragmentation of Phenyl Hexanoate

This diagram illustrates the primary fragmentation pathways of **phenyl hexanoate** in an electron ionization mass spectrometer.



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Caption: **Phenyl hexanoate** fragmentation pathway.

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## References

- 1. Phenyl Hexanoate|CAS 7780-16-7|Research Chemical [benchchem.com]
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